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Compound of Interest

Compound Name:
1,3-Bis(bromomethyl)-5-

methylbenzene

Cat. No.: B103589 Get Quote

A Spectroscopic Comparison of Mono- and Di-brominated Mesitylene: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of 2-bromo-1,3,5-trimethylbenzene

(mono-brominated mesitylene) and 2,4-dibromo-1,3,5-trimethylbenzene (di-brominated

mesitylene). It is designed for researchers, scientists, and drug development professionals,

offering objective performance comparisons supported by experimental data. Below, you will

find summaries of quantitative data, detailed experimental protocols, and visualizations to aid in

the understanding and differentiation of these two compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for mono- and di-brominated

mesitylene, providing a clear comparison of their characteristic spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Compound Nucleus
Chemical Shift
(δ) ppm

Multiplicity Assignment

2-Bromo-1,3,5-

trimethylbenzene
¹H NMR 6.90 s Ar-H

2.35 s
Ar-CH₃ (ortho to

Br)

2.28 s
Ar-CH₃ (para to

Br)

¹³C NMR 138.5 s
C-CH₃ (para to

Br)

137.8 s
C-CH₃ (ortho to

Br)

129.5 s CH (aromatic)

125.0 s C-Br

23.5 s CH₃ (ortho to Br)

20.8 s CH₃ (para to Br)

2,4-Dibromo-

1,3,5-

trimethylbenzene

¹H NMR 7.15 s Ar-H

2.45 s Ar-CH₃

¹³C NMR 140.2 s C-CH₃

133.0 s CH (aromatic)

128.8 s C-Br

24.1 s CH₃

Solvent for NMR data is typically CDCl₃ with TMS as an internal standard.

Table 2: Infrared (IR) Spectroscopy Data
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Compound
Wavenumber
(cm⁻¹)

Intensity Assignment

2-Bromo-1,3,5-

trimethylbenzene
3020-2850 Medium-Strong

C-H stretch (aromatic

and alkyl)

1600-1585 Medium
C=C stretch (aromatic

ring)

1450 Medium
C-H bend

(asymmetric, CH₃)

850 Strong
C-H bend (out-of-

plane, isolated H)

~550 Medium-Strong C-Br stretch

2,4-Dibromo-1,3,5-

trimethylbenzene
3020-2850 Medium-Strong

C-H stretch (aromatic

and alkyl)

1580-1550 Medium
C=C stretch (aromatic

ring)

1440 Medium
C-H bend

(asymmetric, CH₃)

870 Strong
C-H bend (out-of-

plane, isolated H)

~540 Medium-Strong C-Br stretch

Table 3: Mass Spectrometry (MS) Data
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Compound m/z Relative Intensity Assignment

2-Bromo-1,3,5-

trimethylbenzene
198/200 High

[M]⁺ (Molecular ion

peak with Br isotopes)

[1]

119 Very High [M-Br]⁺[1]

91 Medium
[C₇H₇]⁺ (Tropylium

ion)[1]

2,4-Dibromo-1,3,5-

trimethylbenzene
276/278/280 High

[M]⁺ (Molecular ion

peak with two Br

isotopes)

197/199 High [M-Br]⁺

118 Medium [M-2Br]⁺

Table 4: UV-Vis Spectroscopy Data

Compound λmax (nm) Solvent

2-Bromo-1,3,5-

trimethylbenzene
~270, ~278 Ethanol/Hexane[2]

2,4-Dibromo-1,3,5-

trimethylbenzene
~275, ~283 Ethanol/Hexane

Experimental Protocols
Detailed methodologies for the synthesis and key spectroscopic analyses are provided below.

Synthesis Protocols
1. Synthesis of 2-Bromo-1,3,5-trimethylbenzene (Mono-brominated Mesitylene)[3]

This protocol is adapted from Organic Syntheses.
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Materials: Mesitylene, bromine, carbon tetrachloride, 20% sodium hydroxide solution,

calcium chloride, sodium, 95% ethanol.

Procedure:

In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a

separatory funnel, dissolve 636 g (5.3 moles) of mesitylene in 400 cc of carbon

tetrachloride.

Cool the flask in an ice-salt bath to below 10°C.

Slowly add a solution of 900 g (5.6 moles) of bromine in 565 cc of carbon tetrachloride to

the stirred mesitylene solution over approximately three hours, maintaining the

temperature between 10-15°C. Hydrogen bromide evolved is absorbed in water.

After the addition is complete, let the mixture stand at room temperature for one hour.

Wash the solution with water, followed by two 500-cc portions of 20% sodium hydroxide

solution.

Dry the organic layer over calcium chloride and filter.

Distill off the carbon tetrachloride.

To remove any side-chain halogenated byproducts, add the residue to a solution of 50 g of

sodium in about a liter of 95% ethanol and boil under reflux for one hour.

After standing overnight, dilute the mixture with approximately 6 liters of water and

separate the layers.

Extract the aqueous layer with carbon tetrachloride and combine the organic phases.

Wash the combined organic solution with water, dry over calcium chloride, and distill.

Fractionally distill the crude product under reduced pressure. Collect the fraction boiling at

105–107°C/16–17 mm Hg.

2. Synthesis of 2,4-Dibromo-1,3,5-trimethylbenzene (Di-brominated Mesitylene)
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This synthesis can be achieved by modifying the protocol for the mono-brominated derivative,

primarily by adjusting the stoichiometry of bromine.

Materials: Mesitylene, bromine, a suitable solvent (e.g., carbon tetrachloride or acetic acid),

iron filings (catalyst), sodium bisulfite solution, sodium bicarbonate solution, anhydrous

magnesium sulfate.

Procedure:

Dissolve mesitylene in the chosen solvent in a round-bottom flask equipped with a stirrer,

dropping funnel, and a reflux condenser.

Add a catalytic amount of iron filings.

Slowly add at least two molar equivalents of bromine to the solution at room temperature

with stirring. The reaction is exothermic and will evolve hydrogen bromide.

After the addition is complete, continue stirring at room temperature or with gentle heating

until the bromine color disappears.

Cool the reaction mixture and wash with a dilute sodium bisulfite solution to remove

excess bromine.

Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid,

followed by water.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation.

The crude product can be purified by recrystallization or distillation under reduced

pressure.

Spectroscopic Analysis Protocols
The following are general protocols for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using a standard one-pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

2. Fourier-Transform Infrared (FTIR) Spectroscopy[4]

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., KBr or NaCl). For solid samples, a KBr pellet can

be prepared by grinding a small amount of the sample with dry KBr powder and pressing it

into a transparent disk.

Data Acquisition: Place the sample in the spectrometer's sample holder and acquire the

spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)[4]

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass

analyzer and detected.

4. UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol or hexane).

Data Acquisition: Record the absorbance of the solution over a range of wavelengths

(typically 200-400 nm) using a spectrophotometer. The solvent is used as a blank.

Visualizations
The following diagrams illustrate the experimental workflow and the logical differentiation of the

two compounds based on their spectroscopic data.
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Click to download full resolution via product page

Caption: Experimental workflow for synthesis and analysis.
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Caption: Differentiating mono- and di-brominated mesitylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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